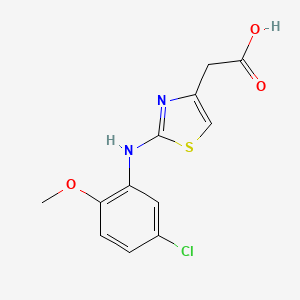

2-(4-(5-Chloro-2-methoxyphenylamino)-3,5-thiazolyl)acetic acid

Description

2-(4-(5-Chloro-2-methoxyphenylamino)-3,5-thiazolyl)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted methoxyphenyl group and an amino group attached to the thiazole ring, along with an acetic acid moiety.

Properties

IUPAC Name |

2-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3S/c1-18-10-3-2-7(13)4-9(10)15-12-14-8(6-19-12)5-11(16)17/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQDECOHZQPGMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-Chloro-2-methoxyphenylamino)-3,5-thiazolyl)acetic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Substitution Reactions:

Amino Group Introduction: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

Acetic Acid Moiety Addition: The acetic acid group can be added through carboxylation reactions or by using acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-(5-Chloro-2-methoxyphenylamino)-3,5-thiazolyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, amines.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

2-(4-(5-Chloro-2-methoxyphenylamino)-3,5-thiazolyl)acetic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(5-Chloro-2-methoxyphenylamino)-3,5-thiazolyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds such as 2-aminothiazole, 2-mercaptothiazole.

Phenylamino Derivatives: Compounds like 4-aminophenylacetic acid, 4-chloroaniline.

Uniqueness

2-(4-(5-Chloro-2-methoxyphenylamino)-3,5-thiazolyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and methoxy substitutions on the phenyl ring, along with the thiazole and acetic acid moieties, make it a versatile compound for various applications.

Biological Activity

2-(4-(5-Chloro-2-methoxyphenylamino)-3,5-thiazolyl)acetic acid, also known as a bisaminomethylbithiazole compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is particularly noted for its ability to interact with the cystic fibrosis transmembrane conductance regulator (CFTR) and has shown promise in correcting folding defects associated with certain CFTR mutations.

Molecular Characteristics

- Chemical Formula : C21H17ClN4O2S2

- Molecular Weight : 456.97 g/mol

- CAS Number : 421580-53-2

The primary biological activity of this compound is its ability to rescue the folding defect of the CFTR ΔF508 mutant. This mutation is the most common cause of cystic fibrosis, leading to improper protein folding and degradation. The compound promotes:

- Proper trafficking and glycosylation of CFTR.

- Increased stability of the mutant CFTR on the plasma membrane.

- Enhanced folding efficiency of both ΔF508 and wild-type CFTR.

In transfected cells, it has been reported that the compound can enhance the folding efficiency of ΔF508 by threefold at a concentration of 10 μM and delay its degradation by 30% under similar conditions .

Biological Activity Data

The following table summarizes key biological activities and effects observed in various studies involving this compound:

| Study | Activity Observed | Concentration | Effect |

|---|---|---|---|

| Study 1 | Corrects ΔF508 CFTR folding | 10 μM | 3-fold increase in folding efficiency |

| Study 2 | Enhances surface expression of CFTR | 10 μM | Increased stability on plasma membrane (1.7-fold) |

| Study 3 | Delays ER-associated degradation | 10 μM | 30% delay in degradation rate |

Case Studies

- Cystic Fibrosis Treatment : In a study involving airway epithelial cells from ΔF508 homozygous patients, treatment with this compound resulted in significant improvements in CFTR function compared to untreated controls. The compound did not exhibit similar effects on other CFTR mutations such as N1303K or P574H, indicating a specific action on ΔF508 .

- Comparative Efficacy : When compared to other known correctors like VRT-325, this compound demonstrated superior efficacy in restoring forskolin-stimulated CFTR activity in both FRT cells and A549 cell lines transfected with ΔF508-CFTR .

Research Findings

Research has highlighted several important findings regarding the biological activities of this compound:

- Cellular Uptake : The compound is cell-permeable, facilitating its uptake into cells where it exerts its corrective effects on CFTR.

- Specificity : It has shown limited efficacy against other mutations, suggesting a targeted mechanism that could minimize off-target effects in therapeutic applications.

- Potential for Combination Therapy : The compound's ability to enhance CFTR function opens avenues for combination therapies with other agents aimed at treating cystic fibrosis.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-(5-Chloro-2-methoxyphenylamino)-3,5-thiazolyl)acetic acid?

Answer:

A common approach involves condensation reactions between substituted phenylthiosemicarbazides and chloroacetic acid derivatives. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (2–3 hours) yields thiazole derivatives . Adjustments to the phenylamino substituent (e.g., introducing 5-chloro-2-methoxy groups) may require protecting group strategies or stepwise functionalization of the thiazole core. Purification via recrystallization (e.g., DMF-ethanol) is typical .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- X-ray crystallography (e.g., ORTEP-III software ) confirms the 3D arrangement of the thiazole ring and substituents.

- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) and confirms acetic acid sidechain integration.

- IR spectroscopy verifies functional groups (e.g., C=O stretch ~1700 cm⁻¹ for the acetic acid moiety) .

Advanced: How can computational methods (e.g., DFT) predict electronic properties relevant to biological activity?

Answer:

Density-functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model the electron density and local kinetic energy to predict HOMO/LUMO gaps, charge distribution, and binding affinity. For example, analyzing the electron-withdrawing effects of the 5-chloro substituent on the thiazole ring can clarify its role in intermolecular interactions . Software like Gaussian or ORCA can optimize geometries using hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set .

Advanced: How should researchers address discrepancies in reported biological efficacy (e.g., antifungal activity)?

Answer:

Contradictions may arise from variations in assay protocols. For instance:

- Strain specificity : Fungicidal activity (as seen in N-acetonyl amides ) depends on fungal species and spore viability.

- Concentration gradients : Dose-response curves must account for solubility limitations (e.g., DMSO vs. aqueous buffers).

- Control experiments : Validate results against known inhibitors (e.g., benomyl ) and include cytotoxicity assays on non-target cells. Meta-analyses of IC₅₀ values across studies can identify outliers .

Basic: What are the key stability considerations for this compound under experimental conditions?

Answer:

- pH sensitivity : The acetic acid moiety may protonate/deprotonate in aqueous buffers (pH 4–8), affecting solubility.

- Light sensitivity : Chlorophenyl groups are prone to photodegradation; store solutions in amber vials.

- Thermal stability : Decomposition above 150°C (observed in similar thiazoles ) necessitates low-temperature storage for long-term use.

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

- Substituent modulation : Replace the 5-chloro group with other halogens (e.g., fluoro) or electron-withdrawing groups to enhance electrophilicity.

- Sidechain modification : Substitute the acetic acid with ester or amide derivatives to improve membrane permeability.

- Biological assays : Test derivatives against enzyme targets (e.g., fungal cytochrome P450 monooxygenases ) using kinetic assays (e.g., Lineweaver-Burk plots) to quantify inhibition mechanisms .

Basic: What chromatographic methods are effective for purity analysis?

Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 254 nm.

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) can monitor reaction progress (Rf ~0.4 for the product) .

Advanced: How do crystallographic packing interactions influence the compound’s physicochemical properties?

Answer:

Crystal lattice analysis (via X-ray diffraction ) reveals intermolecular hydrogen bonds between the acetic acid carboxyl and thiazole nitrogen, impacting solubility and melting point. π-π stacking of the chlorophenyl ring with adjacent molecules may enhance thermal stability but reduce dissolution rates in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.